molecular formula C5H3BrF2N2 B1382389 4-Bromo-6-(difluoromethyl)pyrimidine CAS No. 1706448-11-4

4-Bromo-6-(difluoromethyl)pyrimidine

Número de catálogo: B1382389
Número CAS: 1706448-11-4
Peso molecular: 208.99 g/mol
Clave InChI: BIAGXBPOPTWSDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-6-(difluoromethyl)pyrimidine (CAS 1706448-11-4) is a high-purity chemical building block with a molecular weight of 208.99 g/mol and the molecular formula C 5 H 3 BrF 2 N 2 . This heteroaromatic compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications. Key Features and Research Value This compound is a versatile intermediate in medicinal chemistry and drug discovery . The bromine atom at the 4-position is a reactive handle for key transformations, including nucleophilic aromatic substitution with amines, thiols, or alkoxides, and metal-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling, to form carbon-carbon bonds with aryl or vinyl groups . The difluoromethyl group at the 6-position is a critical motif that can improve the metabolic stability, lipophilicity, and bioavailability of candidate molecules, making it a valuable bioisostere for other aromatic systems . Applications and Biological Relevance Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities, positioning this scaffold as a privileged structure in agrochemical and pharmaceutical research . In anticancer research, derivatives have shown potent activity by inhibiting critical pathways like PI3K/mTOR and inducing apoptosis in various cancer cell lines . The compound also serves as a key precursor in developing agents with antimicrobial and antifungal properties , and its structural features are exploited in creating novel antiviral and anti-inflammatory agents .

Propiedades

IUPAC Name

4-bromo-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGXBPOPTWSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (Related Intermediate)

A well-documented method for preparing halogenated pyrimidines involves multi-step synthesis starting from p-bromophenylacetic acid, as detailed in patent US10556871B1:

  • Step 1: Catalytic esterification of p-bromophenylacetic acid with methanol using a solid acid catalyst (e.g., iron oxide, zirconium oxide complex with sulfate ions) in toluene under reflux to form methyl p-bromophenylacetate.
  • Step 2: Reaction of methyl p-bromophenylacetate with sodium methoxide and dimethyl carbonate in methanol under nitrogen atmosphere at 75 °C to generate an intermediate.
  • Step 3: Addition of formamidine hydrochloride to the intermediate mixture, stirred at 20-30 °C for 15-17 hours to form a pyrimidine ring intermediate.
  • Step 4: Chlorination of the intermediate using solid phosgene in toluene with N,N-dimethylaminopyridine as catalyst at 95-105 °C, followed by aqueous workup and recrystallization to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine with high purity (HPLC purity 99.93%) and overall yields around 73-74%.

Key features:

Step Reagents/Conditions Yield (%) Notes
1 p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux ~94-95 Esterification, catalyst recyclable
2 Sodium methoxide, dimethyl carbonate, methanol, 75 °C Not specified Formation of intermediate
3 Formamidine hydrochloride, 20-30 °C, 15-17 h ~92.5 Pyrimidine ring formation
4 Solid phosgene, toluene, N,N-dimethylaminopyridine, 95-105 °C ~84-85 Chlorination to dichloropyrimidine
Total Overall process yield ~73-74 High purity product

This method highlights the use of solid acid catalysts for esterification, solid phosgene for chlorination, and mild reaction conditions, enabling scalability and resource efficiency.

Introduction of Difluoromethyl Group

Difluoromethylation via Fluorination of Bromomethyl Precursors

Difluoromethyl groups are often introduced by fluorination of bromomethyl or aldehyde intermediates using reagents like (diethylamino)sulfur trifluoride (DAST), although such reagents pose scale-up challenges due to hazards.

Practical Synthesis of Difluoromethylpyridine Derivatives

A scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a related difluoromethylated heterocycle, was reported by ACS Publications. Key points include:

  • Starting from commercially available 2,2-difluoroacetic anhydride to avoid hazardous fluorinating agents.
  • Multi-step synthesis involving formation of difluoromethylated intermediates, oxime formation, hydrobromic acid treatment, and zinc reduction.
  • The process avoids sealed vessels and dangerous reagents, suitable for scale-up.
  • The final product was obtained in 60% isolated yield on a kilogram scale.

Proposed Synthetic Route for 4-Bromo-6-(difluoromethyl)pyrimidine

Based on the above data, a plausible synthetic route is:

Summary Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Comments
Esterification of p-bromophenylacetic acid Methanol, solid acid catalyst, reflux, toluene 94-95 Catalyst recyclable, efficient
Pyrimidine ring formation Formamidine hydrochloride, 20-30 °C, 15-17 h ~92.5 Mild conditions, high conversion
Chlorination to dichloropyrimidine Solid phosgene, N,N-dimethylaminopyridine, 95-105 °C 84-85 High purity product, scalable
Difluoromethyl group introduction Difluoroacetic anhydride derivatives or nucleophilic substitution 60-85 (varies) Avoids hazardous reagents, scalable

Research Findings and Considerations

  • The use of solid acid catalysts and solid phosgene in chlorination steps simplifies purification and reduces environmental impact.
  • Avoidance of hazardous fluorinating agents like DAST is crucial for scalability and safety; 2,2-difluoroacetic anhydride offers a practical alternative.
  • Reaction conditions (temperature, solvent, catalyst loading) critically influence yields and purity.
  • Multi-step synthesis requires careful intermediate isolation or telescoping to optimize overall yield (~60-75% achievable).
  • Analytical techniques such as HPLC and LC-MS are essential for monitoring purity and reaction progress, with reported purities exceeding 99% for halogenated pyrimidine products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.

    Stille Coupling: Involves the use of organotin reagents and palladium catalysts under similar conditions.

Major Products Formed:

    Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling.

    Vinyl-Substituted Pyrimidines: Formed through Stille coupling.

Aplicaciones Científicas De Investigación

4-Bromo-6-(difluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(difluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrimidine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-Bromo-6-(difluoromethyl)pyrimidine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₅H₄BrF₂N₂ 223.02 g/mol 4-Br, 6-CF₂H Moderate lipophilicity; enhanced metabolic stability due to –CF₂H
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one C₅H₂BrF₃N₂O 243.98 g/mol 5-Br, 6-CF₃, 4-keto Higher lipophilicity but reduced solubility due to –CF₃
4-Chloro-6-(trifluoromethyl)pyrimidine C₅H₂ClF₃N₂ 194.58 g/mol 4-Cl, 6-CF₃ Lower molecular weight; increased reactivity at Cl vs. Br
4-Bromo-2-(difluoromethyl)-6-methylpyrimidine C₆H₅BrF₂N₂ 223.02 g/mol 4-Br, 2-CF₂H, 6-CH₃ Methyl group enhances steric hindrance, potentially reducing binding affinity
2-Amino-4-bromo-6-methylpyrimidine C₅H₆BrN₃ 188.03 g/mol 4-Br, 2-NH₂, 6-CH₃ Amino group increases polarity; suitable for nucleophilic substitutions

Key Observations:

  • Halogen Effects : Bromine at the 4-position increases molecular weight and stabilizes intermediates in Suzuki coupling reactions compared to chlorine .
  • Fluorinated Groups : The difluoromethyl (–CF₂H) group offers a balance between electronic effects and steric bulk, whereas trifluoromethyl (–CF₃) significantly enhances lipophilicity but may reduce cellular uptake due to poor solubility .
  • Additional Substituents: Methyl or amino groups at the 2- or 6-positions alter steric and electronic profiles, impacting synthetic versatility and target interactions .

Reactivity Trends :

  • Bromine’s lower electronegativity (vs. chlorine) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug diversification .
  • Difluoromethyl groups resist metabolic oxidation better than trifluoromethyl, enhancing in vivo stability .

Actividad Biológica

4-Bromo-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a bromine atom and a difluoromethyl group, which significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C5_5H3_3BrF2_2N2_2. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and the use of difluoromethylating agents. The presence of the bromine atom and difluoromethyl group enhances its reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have demonstrated efficacy against melanoma and breast cancer cells, with IC50_{50} values indicating potent cytotoxic effects.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.09 ± 0.0085Inhibition of PI3K/mTOR pathways
A549 (Lung Cancer)0.03 ± 0.0056Induction of apoptosis
Colo-205 (Colorectal)0.01 ± 0.074Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents have exhibited higher sensitivity against Escherichia coli and Staphylococcus aureus compared to standard antibiotics.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in various signaling pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as PI3K and mTOR, which are crucial in cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Answer : The synthesis of fluorinated pyrimidines often involves halogenation and fluoromethylation steps. For bromination at the 4-position, regioselective bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) is common. Introducing the difluoromethyl group at position 6 may utilize fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, as described for analogous pyrimidine derivatives . Metal-free conditions (e.g., using β-CF3-aryl ketones as precursors) can enhance yield and reduce side reactions . Optimization should focus on temperature control (<50°C), solvent selection (e.g., dichloromethane for DAST reactions), and stoichiometric ratios (1:1.2 substrate:fluorinating agent) to minimize decomposition .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

  • ¹H NMR : The difluoromethyl group (-CF2H) typically appears as a triplet (δ ~5.5–6.5 ppm, JHF5560HzJ_{H-F} \approx 55–60 \, \text{Hz}) .
  • ¹⁹F NMR : A doublet for -CF2H (δ ~-110 to -120 ppm, JFF250300HzJ_{F-F} \approx 250–300 \, \text{Hz}) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the theoretical molecular weight (C5H4BrF2N2: 232.96 g/mol) within 2 ppm error .

Q. What safety precautions are essential when handling this compound?

  • Answer : The compound may release toxic fumes (e.g., HBr, HF) under decomposition. Key precautions include:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Avoid inhalation/contact; store in airtight containers away from moisture .
  • Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the difluoromethyl group at position 6 influence the electronic properties and reactivity of the pyrimidine ring?

  • Answer : The -CF2H group is a strong electron-withdrawing moiety, reducing electron density at the pyrimidine ring. This activates the 4-bromo substituent as a leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). The inductive effect of fluorine also stabilizes intermediates in cross-coupling reactions, improving yields . Computational studies (e.g., DFT) can quantify charge distribution, showing decreased LUMO energy at the 4-position, which enhances electrophilic reactivity .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Answer : Inconsistent bioactivity often arises from:

  • Solubility issues : Use co-solvents (DMSO:PBS mixtures) or prodrug approaches to enhance bioavailability .
  • Metabolic instability : Introduce steric hindrance (e.g., methyl groups) near the difluoromethyl moiety to reduce oxidative degradation .
  • Off-target effects : Perform kinome-wide profiling to identify selectivity gaps and refine substituent design .

Q. How can this compound serve as a scaffold for kinase inhibitors in medicinal chemistry?

  • Answer : The bromine at position 4 allows for late-stage diversification via cross-coupling (e.g., with aryl boronic acids), while the difluoromethyl group enhances target binding through hydrophobic interactions and fluorine-specific contacts (e.g., with kinase ATP pockets) . For example, pyrazolo[1,5-a]pyrimidines with difluoromethyl groups exhibit IC50 values <20 nM against PI3Kδ, demonstrating the moiety's role in potency and selectivity .

Methodological and Analytical Guidance

Q. What analytical protocols are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Monitor transitions at m/z 233 → 154 (quantifier) and 233 → 79 (qualifier) . Validate method parameters (LOQ: 1 ng/mL, RSD <15%) per ICH guidelines.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Key parameters include:

  • Bond dissociation energy (BDE) of C-Br (~70 kcal/mol), indicating ease of oxidative addition .
  • NBO analysis to assess electron withdrawal by -CF2H and its impact on Pd(0) catalyst activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(difluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(difluoromethyl)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.